5,6-Dihydro-4H-cyclopenta[b]thiophen-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Dihydro-4H-cyclopenta[b]thiophen-6-ol is an organic compound with a unique structure that includes a cyclopentane ring fused to a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dihydro-4H-cyclopenta[b]thiophen-6-ol typically involves multiple steps. One common method starts with the cyclization of a suitable precursor, such as a cyclopentadiene derivative, with sulfur-containing reagents. The reaction conditions often include the use of catalysts and specific temperature controls to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
5,6-Dihydro-4H-cyclopenta[b]thiophen-6-ol can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like lithium aluminum hydride can be used.
Substitution: Halogenation and other substitution reactions can be performed using reagents like bromine or chlorine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Bromine, chlorine, and other halogenating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or other reduced forms .
Scientific Research Applications
5,6-Dihydro-4H-cyclopenta[b]thiophen-6-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers
Mechanism of Action
The mechanism of action of 5,6-Dihydro-4H-cyclopenta[b]thiophen-6-ol involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 5,6-Dihydro-4H-cyclopenta[b]thiophen-4-one
- 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one
- 2-(2-bromo-6-oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-ylidene)malononitrile
Uniqueness
5,6-Dihydro-4H-cyclopenta[b]thiophen-6-ol is unique due to its specific structural features, which confer distinct chemical and physical properties. These properties make it particularly valuable in applications requiring high stability and reactivity .
Properties
Molecular Formula |
C7H8OS |
---|---|
Molecular Weight |
140.20 g/mol |
IUPAC Name |
5,6-dihydro-4H-cyclopenta[b]thiophen-6-ol |
InChI |
InChI=1S/C7H8OS/c8-6-2-1-5-3-4-9-7(5)6/h3-4,6,8H,1-2H2 |
InChI Key |
OUWYQGZUMKDHAM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1O)SC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.